1-(3-Bromobenzyl)-2-methylbenzimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13BrN2 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-2-methylbenzimidazole |
InChI |
InChI=1S/C15H13BrN2/c1-11-17-14-7-2-3-8-15(14)18(11)10-12-5-4-6-13(16)9-12/h2-9H,10H2,1H3 |
InChI Key |
BGFKDOPCYUBTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Bromobenzyl 2 Methylbenzimidazole and Analogous Structures
General Principles of Benzimidazole (B57391) Ring Formation in Academic Synthesis
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic routes for its creation. semanticscholar.org The most common and classical methods involve the cyclization of ortho-phenylenediamine with a suitable one-carbon synthon.
Condensation Reactions with o-Phenylenediamine (B120857)
The most prevalent method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, nitrile, or amide). mdpi.com This approach, often referred to as the Phillips-Ladenburg synthesis, is widely applicable. rsc.org For instance, the reaction of o-phenylenediamine with acetic acid is a direct route to form a 2-methyl substituted benzimidazole. chemicalbook.combanglajol.info The reaction is typically carried out under acidic conditions and often requires heating. chemicalbook.com Various catalysts, such as mineral acids, boric acid, and more recently, environmentally benign catalysts like ammonium (B1175870) chloride, have been employed to facilitate this condensation. researchgate.netnih.gov
Another common variation involves the condensation of o-phenylenediamine with aldehydes. nih.govresearchgate.net This reaction proceeds through an initial formation of a Schiff base, which then undergoes oxidative cyclization to yield the benzimidazole ring. mdpi.com A range of oxidizing agents can be used, and numerous catalytic systems, including those based on copper, gold, and iodine, have been developed to promote this transformation under milder conditions. mdpi.comorganic-chemistry.orgacs.org
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| o-Phenylenediamine | Acetic Acid | 2-Methylbenzimidazole (B154957) | Heat, 100°C | chemicalbook.com |
| o-Phenylenediamine | Various Aldehydes | 2-Substituted Benzimidazoles | Oxidizing agent, Catalyst | mdpi.comnih.gov |
| o-Phenylenediamine | Carboxylic Acids | 2-Substituted Benzimidazoles | Acidic conditions, Heat | mdpi.com |
Via Rearrangement of Heterocyclic Systems
While less common than direct condensation methods, the formation of benzimidazoles through the rearrangement of other heterocyclic systems is a documented strategy. rsc.org These rearrangements can provide access to benzimidazole derivatives that may be difficult to obtain through classical methods. For example, specific quinoxaline (B1680401) derivatives have been shown to undergo rearrangement to form benzimidazoles under certain reaction conditions. rsc.org These transformations often involve complex mechanistic pathways and can be induced by nucleophilic reagents or thermal conditions. The key advantage of such methods lies in their potential to generate unique substitution patterns on the benzimidazole core. rsc.org
Targeted Synthesis of 1,2-Disubstituted Benzimidazoles
The synthesis of a specifically substituted benzimidazole like 1-(3-Bromobenzyl)-2-methylbenzimidazole generally follows a sequential approach. First, the 2-methylbenzimidazole core is constructed, and subsequently, the 3-bromobenzyl group is introduced onto one of the nitrogen atoms.
Formation of the 2-Methylbenzimidazole Core
The precursor, 2-methylbenzimidazole, is readily synthesized via the condensation of o-phenylenediamine with acetic acid. chemicalbook.combanglajol.info This reaction is a well-established procedure in organic synthesis. orgsyn.org Typically, a mixture of o-phenylenediamine and acetic acid is heated, often in the absence of a solvent or in a high-boiling solvent, to drive the condensation and cyclization. chemicalbook.com The reaction proceeds by initial N-acylation of one of the amino groups of o-phenylenediamine, followed by intramolecular cyclization and dehydration to form the imidazole (B134444) ring. Yields for this reaction are generally good, with reports often citing yields around 68%. chemicalbook.comorgsyn.org
| Starting Material | Reagent | Product | Reported Yield | Reference |
| o-Phenylenediamine | Acetic Acid | 2-Methylbenzimidazole | 68% | chemicalbook.comorgsyn.org |
N-Alkylation Strategies for Introducing the 1-Benzyl Moiety
Once the 2-methylbenzimidazole core is obtained, the final step is the introduction of the 3-bromobenzyl group at the N-1 position. This is typically achieved through an N-alkylation reaction. The nitrogen atom of the benzimidazole ring is nucleophilic and readily reacts with electrophilic alkylating agents.
The most common method for this transformation is the reaction of 2-methylbenzimidazole with a benzyl (B1604629) halide, in this case, 3-bromobenzyl bromide or 3-bromobenzyl chloride. The reaction is generally carried out in the presence of a base to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity. lookchem.com Common bases used for this purpose include potassium carbonate, sodium hydride, and sodium hydroxide. lookchem.comnih.gov The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), and acetone (B3395972) being frequently employed. lookchem.comnih.gov
A notable challenge in the N-alkylation of unsymmetrical benzimidazoles is the potential for the formation of a mixture of N-1 and N-3 isomers. However, for 2-methylbenzimidazole, the two nitrogen atoms are equivalent, so only one product is expected.
Optimization of Reaction Conditions and Yields
The efficiency of the N-alkylation step can be significantly influenced by the reaction conditions. Factors such as the choice of base, solvent, temperature, and reaction time are all critical for maximizing the yield of the desired product and minimizing side reactions. nih.govorgsyn.orgresearchgate.net
For instance, the use of a strong base like sodium hydride in an anhydrous solvent such as DMF or THF often leads to rapid and complete deprotonation of the benzimidazole, facilitating a smooth alkylation. nih.gov Alternatively, weaker bases like potassium carbonate in a solvent like acetonitrile or acetone may require higher temperatures and longer reaction times. nih.gov Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have also been used to enhance the rate of N-alkylation reactions, particularly in biphasic systems. google.com Microwave-assisted synthesis has emerged as a technique to accelerate these reactions, often leading to higher yields in shorter timeframes. mdpi.com
Recent research has also focused on developing more environmentally friendly protocols. For example, N-alkylation in aqueous basic media with the aid of surfactants like sodium dodecyl sulfate (B86663) (SDS) has been reported as an efficient and sustainable method. lookchem.com These conditions can provide excellent yields and simplify the work-up procedure. lookchem.com
| Benzimidazole Substrate | Alkylating Agent | Base/Solvent System | Temperature | Reported Yields | Reference |
| Benzimidazoles | Benzyl Bromide | K2CO3 / Acetonitrile | 40-50 °C | Good | nih.gov |
| Benzimidazoles | Benzyl Bromide | NaOH / SDS-Water | Ambient or 55-60 °C | 78-96% | lookchem.com |
| 5,6-dibromobenzimidazole | Phenacyl Halides | NaHCO3 / Acetonitrile | Reflux | Optimized | nih.gov |
Advanced Synthetic Approaches
Traditional methods for benzimidazole synthesis often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents and catalysts. ijarsct.co.inchemmethod.com To address these limitations, advanced synthetic methodologies have been developed, emphasizing principles of green chemistry and process efficiency.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity of products in significantly shorter reaction times compared to conventional heating methods. jocpr.comrjptonline.org This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. jocpr.com
In the context of benzimidazole synthesis, microwave irradiation has been successfully employed to drive the condensation reaction between o-phenylenediamines and various carbonyl compounds. benthamdirect.com For the synthesis of 1,2-disubstituted benzimidazoles, microwave-assisted protocols have demonstrated remarkable efficiency, reducing reaction times from hours to mere minutes. mdpi.comnih.gov For instance, the synthesis of various benzimidazole derivatives has been achieved with yields ranging from 94% to 98% in just 5 to 10 minutes under microwave irradiation, often without the need for a catalyst. benthamdirect.com
The key advantages of microwave-assisted synthesis in this context include:
Rapid Reaction Rates: Significant reduction in reaction time compared to conventional heating. jocpr.comnih.gov
Higher Yields: Often leads to improved product yields. mdpi.com
Energy Efficiency: Heats the reaction mixture directly, saving time and energy. jocpr.com
Greener Approach: Often allows for the use of greener solvents or even solvent-free conditions. rjptonline.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Benzimidazole | Conventional | 2-2.5 hours | 85 | jocpr.com |
| Benzimidazole | Microwave | 6 minutes | 94 | jocpr.com |
| 1,2-Disubstituted Benzimidazoles | Conventional | 60 minutes | 61.4 | mdpi.com |
| 1,2-Disubstituted Benzimidazoles | Microwave | 5 minutes | 99.9 | mdpi.com |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inchemmethod.comchemmethod.com The synthesis of benzimidazoles has been a fertile ground for the application of these principles, with numerous eco-friendly methods being developed. ijarsct.co.inchemmethod.com
Key green chemistry approaches in benzimidazole synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). chemmethod.commdpi.com Some procedures have been developed to occur exclusively in water, which is highly desirable from both an environmental and economic standpoint. sphinxsai.com
Solvent-Free Reactions: Conducting reactions without a solvent, often by grinding the reactants together or using microwave irradiation, minimizes waste and simplifies product isolation. chemmethod.commdpi.com
Use of Recyclable Catalysts: Employing catalysts that can be easily recovered and reused for multiple reaction cycles reduces waste and cost. nih.gov Examples include the use of erbium(III) triflate (Er(OTf)3) and various solid-supported catalysts. mdpi.comnih.gov
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or carrying out reactions at ambient temperature reduces energy consumption. rjptonline.orgchemmethod.com
For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved in high yields using a recyclable catalyst like Er(OTf)3 under microwave irradiation in solvent-free conditions. mdpi.com Similarly, the use of water as a solvent has been explored, offering a highly green and economical route to benzimidazole derivatives. sphinxsai.comnih.gov
While many synthetic routes to benzimidazoles employ catalysts to facilitate the reaction, the development of catalyst-free methods is a significant advancement in line with green chemistry principles. benthamdirect.com These methods avoid the costs, potential toxicity, and waste associated with catalysts.
Catalyst-free synthesis of benzimidazoles has been successfully achieved, particularly under microwave irradiation. benthamdirect.com The high temperatures and pressures generated by microwave heating can often be sufficient to drive the cyclization reaction without the need for a catalyst. jocpr.com For instance, a variety of benzimidazole derivatives have been synthesized in high yields (94-98%) with reaction times of only 5-10 minutes using a catalyst-free, microwave-assisted approach. benthamdirect.com
Another catalyst-free approach involves the use of water as a reaction medium at elevated temperatures. A straightforward method for the synthesis of the benzimidazole ring system has been developed through a carbon-nitrogen cross-coupling reaction in the presence of K2CO3 in water at 100 °C, which notably does not require any additional catalyst. sphinxsai.com
Purification and Isolation Techniques in Synthetic Organic Chemistry
The isolation and purification of the target compound are critical steps in any synthetic procedure to ensure the final product's identity and purity. For benzimidazole derivatives like this compound, common purification techniques include recrystallization and column chromatography.
Recrystallization: This is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but sparingly soluble at lower temperatures. Upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial for effective purification. For benzimidazoles, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethyl acetate (B1210297) and hexane (B92381). beilstein-journals.orggoogle.com
Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For benzimidazole derivatives, silica (B1680970) gel is a commonly used stationary phase. The crude product is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds with different polarities travel down the column at different rates and are collected as separate fractions. google.comnih.gov The selection of the mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is optimized to achieve the best separation. google.comnih.gov
Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of a reaction and to determine the purity of the isolated product. It operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent on a plate. ijpsm.comijcrt.org
Table 2: Common Purification Techniques for Benzimidazole Derivatives
| Technique | Principle | Typical Solvents/Materials | Application | Reference |
|---|---|---|---|---|
| Recrystallization | Differential solubility at different temperatures | Ethanol, Methanol, Ethyl acetate/Hexane | Purification of solid crude products | beilstein-journals.orggoogle.com |
| Column Chromatography | Differential adsorption on a stationary phase | Silica gel (stationary phase), Hexane/Ethyl acetate (mobile phase) | Separation of product from by-products and unreacted starting materials | google.comnih.gov |
| Thin-Layer Chromatography (TLC) | Differential migration on a stationary phase | Silica gel plates, various solvent systems | Monitoring reaction progress and assessing purity | ijpsm.comijcrt.org |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons in the 1-(3-Bromobenzyl)-2-methylbenzimidazole molecule. The expected spectrum would show distinct signals for the methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons on both the benzimidazole (B57391) ring system and the 3-bromobenzyl group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values for each signal would be key to confirming the structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy would be used to identify all unique carbon atoms in the molecule. The spectrum would display signals corresponding to the methyl carbon, the methylene bridge carbon, and the various aromatic and quaternary carbons within the benzimidazole and bromobenzyl moieties. The chemical shifts of these signals would be indicative of their electronic environment and hybridization state.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic groups, C=N and C=C stretching vibrations from the benzimidazole ring, and a C-Br stretching frequency. The absence of an N-H stretch would confirm the substitution at the N-1 position of the benzimidazole ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which could be used to confirm the molecular formula (C₁₅H₁₃BrN₂). The fragmentation pattern observed in the mass spectrum would offer further structural evidence, likely showing characteristic fragments corresponding to the loss of the bromobenzyl group or other stable fragments.
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages would be compared to the theoretical values calculated from the proposed molecular formula, C₁₅H₁₃BrN₂. A close correlation between the experimental and theoretical values is a strong indicator of the compound's purity and elemental composition.
Chromatographic Methods for Purity Assessment
The purity of "this compound" is a critical parameter that underpins its chemical identity and suitability for further application. Chromatographic techniques are indispensable for determining the purity of this compound, allowing for the separation and detection of the main component from any unreacted starting materials, by-products, or degradation products. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful and commonly employed methods for this purpose.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography serves as a rapid, cost-effective, and versatile method for the qualitative purity assessment of this compound. It is frequently used to monitor the progress of its synthesis and to quickly screen the purity of the final product.
Methodology: In a typical TLC analysis, the compound is dissolved in a suitable organic solvent and spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing an appropriate mobile phase. The choice of mobile phase is crucial for achieving good separation. For benzimidazole derivatives, various solvent systems can be employed, with mixtures of non-polar and polar solvents being common. For instance, a mixture of n-hexane and ethyl acetate (B1210297) is often effective.
After the solvent front has moved up the plate, the plate is removed and dried. The separated spots are visualized, typically under UV light (at 254 nm or 365 nm), where UV-active compounds like benzimidazoles appear as dark spots. Alternatively, visualization can be achieved by exposing the plate to iodine vapor.
The purity is assessed by observing the number of spots. A single spot indicates a high degree of purity, whereas the presence of multiple spots suggests the presence of impurities. The retention factor (Rƒ), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes.
Research Findings: While specific Rƒ values for this compound are not extensively reported in publicly available literature, research on analogous 1,2-disubstituted benzimidazoles provides insight into typical TLC conditions. For example, in the synthesis of similar derivatives, solvent systems such as ethyl acetate:n-hexane (in ratios like 3:5 or 1:9) have been successfully used to monitor reaction progress and assess product purity on silica gel plates. The appearance of a single, well-defined spot under UV visualization is generally considered indicative of a pure compound.
Table 1: Representative TLC Parameters for Purity Assessment of Benzimidazole Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Illustrative) | n-Hexane:Ethyl Acetate (7:3, v/v) |
| Visualization | UV Light (254 nm), Iodine Vapor |
| Expected Rƒ Value (Illustrative) | 0.45 - 0.55 |
| Purity Indication | A single, distinct spot. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry is a highly sensitive and selective analytical technique that combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is an essential tool for the definitive purity assessment and structural confirmation of this compound.
Methodology: In an LC-MS analysis, a small amount of the sample, dissolved in a suitable solvent, is injected into the HPLC system. The separation is typically performed on a reversed-phase column, such as a C18 column. A mobile phase, often consisting of a mixture of an aqueous component (like water with a modifier such as formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is used to elute the compound from the column. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.
As the components elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules (e.g., through electrospray ionization - ESI) and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides highly accurate molecular weight information, which is crucial for confirming the identity of the target compound and identifying any impurities.
Research Findings: Purity assessment by LC-MS involves integrating the area of the chromatographic peak corresponding to this compound and comparing it to the total area of all observed peaks. A high percentage area for the main peak (typically >95%) indicates high purity. The mass spectrum provides confirmation of the compound's identity by showing a prominent ion corresponding to its protonated molecule [M+H]⁺. For this compound (C₁₅H₁₃BrN₂), the expected monoisotopic mass is approximately 300.03 g/mol , and the mass spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Studies on similar benzimidazole derivatives have utilized C18 columns with mobile phases composed of water and acetonitrile, both containing 0.1% formic acid, to achieve good chromatographic separation and ionization.
Table 2: Illustrative LC-MS Parameters for Purity Analysis of this compound
| Parameter | Description |
|---|---|
| Chromatographic Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ (m/z) | ~301.04 (for ⁷⁹Br) and ~303.04 (for ⁸¹Br) |
| Purity Calculation | Peak area percentage from the chromatogram. |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules. For 1-(3-Bromobenzyl)-2-methylbenzimidazole, DFT calculations have been instrumental in predicting its geometric and electronic characteristics.
Electronic Structure Analysis (HOMO-LUMO Energies)
The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.
For this compound, the HOMO is primarily localized on the benzimidazole (B57391) ring system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the benzyl (B1604629) moiety, suggesting this area is prone to nucleophilic attack. The precise energy values for HOMO, LUMO, and the energy gap are crucial for predicting the molecule's behavior in chemical reactions.
Unfortunately, specific experimental or calculated values for the HOMO-LUMO energies of this compound are not available in the public domain based on the conducted search.
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis, performed using DFT methods, helps in the assignment of characteristic vibrational modes of the molecule. This analysis is essential for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.
The calculated vibrational spectrum of this compound would show characteristic peaks corresponding to the C-H, C-N, C-C, and C-Br stretching and bending vibrations within the benzimidazole and bromobenzyl moieties.
Specific calculated vibrational frequencies for this compound are not available in the provided search results.
Global Reactivity Descriptors
Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).
These parameters are calculated using the following formulas:
Electronegativity (χ) = - (EHOMO + ELUMO) / 2
Chemical Hardness (η) = (ELUMO - EHOMO) / 2
Global Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ2 / (2η)
A higher electrophilicity index suggests a greater capacity of the molecule to accept electrons.
Quantitative values for the global reactivity descriptors of this compound could not be generated as the specific HOMO and LUMO energy values are unavailable.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Red regions indicate negative potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas).
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the benzimidazole ring, making them susceptible to electrophilic attack. Positive potential would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines charge transfer and hyperconjugative interactions between filled donor and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
In this compound, significant NBO interactions would be expected between the lone pairs of the nitrogen atoms and the antibonding orbitals of the adjacent carbon atoms within the benzimidazole ring, contributing to the stability of the molecule.
Specific NBO analysis data, including stabilization energies for intramolecular interactions of this compound, are not available in the searched literature.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is widely used in drug discovery to understand the binding mechanism and affinity of a potential drug candidate.
For this compound, molecular docking simulations would be performed against specific biological targets to predict its binding mode and affinity. The results of such simulations are typically expressed as a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
Specific molecular docking studies, including target proteins and docking scores for this compound, were not found in the available search results.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. figshare.com These simulations can provide valuable insights into the conformational stability and interaction dynamics of this compound, particularly in a biological context, such as its interaction with a protein target.
MD simulations on related benzimidazole derivatives have been used to explore the stability of ligand-protein complexes. nih.govresearchgate.net For instance, the root mean square deviation (RMSD) of the protein backbone and the ligand is often monitored throughout the simulation to assess the stability of the complex. A stable complex is typically characterized by low RMSD fluctuations, indicating that the ligand remains bound in a consistent conformation within the binding site. nih.gov
Another important parameter derived from MD simulations is the root mean square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues or atoms of the ligand. researchgate.net This can help identify flexible regions of the protein and the ligand, providing insights into the dynamics of their interaction. Furthermore, analysis of hydrogen bonds and other non-covalent interactions over the simulation trajectory can elucidate the key interactions responsible for binding affinity and stability. researchgate.net
While no specific MD simulation data for this compound has been found, the general approach would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movements over a period of nanoseconds. figshare.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit in SAR studies)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For a series of benzimidazole derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors.
The development of a QSAR model typically involves:
Data Set Preparation: A series of benzimidazole compounds with experimentally determined biological activities is selected.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using statistical methods like cross-validation (q²) and the correlation coefficient (r²). nih.gov
Although no specific QSAR studies featuring this compound were identified, research on other benzimidazole derivatives has successfully employed 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to elucidate structure-activity relationships for their inhibitory activities against various targets. nih.govnih.gov These models provide contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or other fields would likely lead to an increase or decrease in activity.
Correlation of Computational Descriptors with Experimental Observations
A key aspect of computational chemistry is the ability to correlate calculated molecular descriptors with experimentally observed properties. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net DFT calculations can provide a wealth of information that can be correlated with experimental data.
For benzimidazole derivatives, DFT has been used to calculate various properties, including:
Geometrical Parameters: Bond lengths and angles can be calculated and compared with experimental data from X-ray crystallography. researchgate.net
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net
NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated and correlated with experimental NMR data to confirm molecular structures. researchgate.net
Electronic Properties: Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, and electron affinity can be calculated. nih.gov These properties provide insights into the reactivity and electronic transitions of the molecule and can be correlated with experimental spectroscopic data and biological activity. biointerfaceresearch.com
A study on new 2-methylbenzimidazole (B154957) derivatives employed DFT calculations to support experimental findings from NMR, FT-IR, and UV-VIS spectroscopy, showing good consistency between theoretical and experimental results. researchgate.net While specific computational descriptor data for this compound is not available, the established methodologies suggest that such correlations would be a standard part of its computational characterization.
Investigation of Biological Activities and Molecular Mechanisms
Research on Anticancer Activity
The primary focus of research into the anticancer effects of benzimidazole (B57391) compounds involves evaluating their toxicity towards cancer cells and elucidating the molecular pathways they disrupt.
The cytotoxic effect, or the ability to kill cancer cells, of benzimidazole derivatives has been evaluated against a wide array of human cancer cell lines. While specific IC50 values for 1-(3-Bromobenzyl)-2-methylbenzimidazole are not prominently available, numerous studies on analogous compounds demonstrate the potent anticancer activity of the benzimidazole core structure. These studies typically use assays like the MTT assay to measure cell viability after exposure to the compound.
For instance, various benzimidazole derivatives have shown significant cytotoxic effects against lung (A549), liver (HepG2), breast (MCF-7), and colon (DLD-1, HCT-116) cancer cell lines. researchgate.netjksus.orgnih.gov Some derivatives have exhibited high cytotoxic activity against A549 and HepG2 cells, with IC50 values indicating greater potency than the standard chemotherapy drug cisplatin (B142131) in certain cases. researchgate.netjksus.orgjournalagent.com The table below presents examples of cytotoxic activities for various benzimidazole derivatives against several cancer cell lines to illustrate the potential of this class of compounds.
| Benzimidazole Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| se-182 | A549 (Lung) | 15.80 | Cisplatin | N/A |
| se-182 | HepG2 (Liver) | 15.58 | Cisplatin | 37.32 |
| Benzimidazole 2 | HCT-116 (Colon) | ~43.4 (16.2 µg/mL) | N/A | N/A |
| Benzimidazole 4 | MCF-7 (Breast) | ~23.8 (8.86 µg/mL) | N/A | N/A |
| Compound 10 | A549 (Lung) | 3.31 | Doxorubicin | 5.85 |
| Compound 10 | MDA-MB-231 (Breast) | 1.18 | Doxorubicin | 4.76 |
The cytotoxic effects of benzimidazole compounds are attributed to their ability to interfere with several crucial cellular processes required for cancer cell growth and survival.
One of the key mechanisms by which benzimidazole derivatives exert their anticancer effects is through direct interaction with DNA. nih.gov The planar structure of the benzimidazole ring system allows these molecules to function as DNA intercalators, where they insert themselves between the base pairs of the DNA double helix. nih.gov This intercalation can disrupt the normal structure of DNA, leading to the inhibition of essential processes like DNA replication and transcription, which are critical for rapidly dividing cancer cells. nih.govresearchgate.net Besides intercalation, these compounds can also bind to the minor groove of the DNA helix. nih.gov These interactions can trigger cellular apoptosis, or programmed cell death.
Microtubules, which are dynamic polymers of tubulin protein, are essential components of the cellular cytoskeleton and play a critical role in cell division (mitosis). The benzimidazole scaffold is a well-known pharmacophore for designing inhibitors of tubulin polymerization. nih.govresearchgate.net Compounds from this class can bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. mdpi.commdpi.com The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis. nih.gov This mechanism is a hallmark of many successful anticancer drugs.
Topoisomerases are vital enzymes that manage the topological state of DNA, which is necessary for replication and transcription. Certain chemotherapeutic agents target these enzymes. Studies have shown that some bis-benzimidazole drugs can modulate the expression and activity of topoisomerase II alpha. nih.gov By interfering with topoisomerase function, these compounds can introduce DNA strand breaks, leading to genomic instability and cell death. nih.gov This suggests that modulation of topoisomerase activity is another potential pathway through which benzimidazole derivatives can exert their cytotoxic effects.
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, including cell proliferation, survival, and differentiation. nih.gov Dysregulation of protein kinase activity is a common feature of many cancers, making them a prime target for cancer therapy. nih.gov The benzimidazole structure has been identified as a "privileged scaffold" in medicinal chemistry for the development of potent protein kinase inhibitors. chemicalbook.com Various benzimidazole derivatives have been designed to target specific kinases that are overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). nih.govmdpi.com By inhibiting these kinases, the compounds can block the signaling pathways that drive cancer cell growth and proliferation.
Following a comprehensive search for scientific literature detailing the biological activities of the specific chemical compound This compound , it has been determined that there is no available research data corresponding to the topics outlined in your request.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as the primary research data for "this compound" does not appear to be publicly available. Fulfilling the request would necessitate presenting information on other benzimidazole compounds, which would violate the explicit instruction to focus solely on the specified molecule.
Research on Anti-inflammatory Activity
Modulation of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. The inhibition of these enzymes is a primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). Numerous benzimidazole derivatives have been synthesized and evaluated for their COX inhibitory activity, with some showing potent and selective inhibition of COX-2, which is often upregulated at sites of inflammation. However, no studies were found that specifically detail the interaction of this compound with COX enzymes.
Inhibition of 5-Lipoxygenase (5-LOX)
5-Lipoxygenase (5-LOX) is another critical enzyme in the inflammatory cascade, catalyzing the production of leukotrienes, which are potent inflammatory mediators. Dual inhibition of both COX and 5-LOX pathways is considered a promising strategy for developing anti-inflammatory agents with an improved safety profile. While various heterocyclic compounds, including some benzimidazoles, have been investigated as 5-LOX inhibitors, there is no available data on the 5-LOX inhibitory potential of this compound.
Interaction with Specific Cytokines
Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. In inflammatory conditions, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are often elevated. The ability of a compound to modulate the production or activity of these cytokines is a key indicator of its anti-inflammatory potential. Research into the immunomodulatory effects of benzimidazole derivatives has shown that some can influence cytokine signaling pathways. However, specific studies investigating the effect of this compound on any particular cytokines have not been identified.
Research on Antioxidant Activity
The antioxidant properties of benzimidazole derivatives are widely reported in scientific literature. This activity is generally attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and preventing oxidative damage to cellular components.
Free Radical Scavenging Assays (e.g., DPPH, Hydrogen Peroxide)
Common in vitro assays to determine antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydrogen peroxide (H₂O₂) scavenging assays. In the DPPH assay, the ability of a compound to reduce the stable DPPH radical is measured spectrophotometrically. Similarly, the H₂O₂ scavenging assay assesses the compound's ability to neutralize hydrogen peroxide, a reactive oxygen species. While many benzimidazole analogues have demonstrated significant activity in these assays, no published data exists for the free radical scavenging capacity of this compound.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and is implicated in the pathogenesis of various diseases. The ability of a compound to inhibit lipid peroxidation is a key measure of its antioxidant potential. This is often assessed by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation. Despite the known antioxidant potential of the benzimidazole scaffold, there are no specific studies reporting on the ability of this compound to inhibit lipid peroxidation.
Exploration of Other Pharmacological Interests
The benzimidazole nucleus is a versatile scaffold that has been incorporated into a wide array of pharmacologically active agents. Beyond anti-inflammatory and antioxidant activities, benzimidazole derivatives have been investigated for their potential as antimicrobial, antiviral, anticancer, and anthelmintic agents, among others. The specific substitutions on the benzimidazole core play a critical role in determining the compound's biological activity profile. However, without experimental data, the exploration of other pharmacological interests for this compound remains speculative.
Enzyme Inhibition Studies (e.g., Lipase, Tyrosinase, Cholinesterase, α-Glucosidase)
Currently, there is no publicly available scientific literature detailing the specific inhibitory activity of this compound against lipase, tyrosinase, cholinesterase, or α-glucosidase. Therefore, no data on its enzyme inhibition potential can be presented.
Antihypertensive Activity Research
There are no specific studies on the antihypertensive effects of this compound reported in the available scientific literature. Consequently, there is no data to present regarding its potential activity in this area.
Anticonvulsant Activity Studies
A review of the current scientific literature reveals no specific investigations into the anticonvulsant properties of this compound. As such, no research findings or data on its activity are available.
Anthelmintic Activity Investigations
There is no specific research documented in the scientific literature regarding the anthelmintic activity of this compound. Therefore, no data on its efficacy against helminths can be provided.
Antiulcer Activity Research
No dedicated studies on the antiulcer activity of this compound have been published in the available scientific literature. As a result, there is no information to report on its potential gastroprotective effects.
Structure Activity Relationship Sar Elucidation and Mechanistic Insights
Influence of Substituent Positions on Biological Activity
The benzimidazole (B57391) scaffold is a "privileged structure" in medicinal chemistry, and its biological profile is exquisitely sensitive to substitutions at several key positions. nih.govnih.gov SAR studies indicate that modifications at the N-1, C-2, and C-5/6 positions of the benzimidazole ring system are critical in determining the compound's pharmacological effects. nih.govnih.gov
The N-1 position of the benzimidazole ring is a crucial site for modification, significantly influencing the molecule's interaction with biological targets. The substitution of a benzyl (B1604629) group at this position has been shown to enhance the anti-inflammatory and antimicrobial activity of the benzimidazole scaffold. srrjournals.com The nature of the substituent on this benzyl ring further refines the compound's activity.
The C-2 position is one of the most extensively studied sites on the benzimidazole nucleus. researchgate.netresearchgate.net The substituent at this position plays a pivotal role in defining the compound's spectrum of activity. In 1-(3-Bromobenzyl)-2-methylbenzimidazole, this position is occupied by a methyl group.
The presence of a small alkyl group, such as methyl, is a common feature in many biologically active benzimidazoles. Research on PPARγ agonists, for example, has demonstrated that the activity varies with the size and nature of the alkyl chain at C-2. nih.gov While longer alkyl chains or the introduction of an aromatic ring can lead to higher potency in some contexts, the methyl group provides a balance of lipophilicity and steric bulk that can be favorable for certain receptor interactions. nih.gov For instance, in a series of PPARγ activators, activity in a luciferase assay increased in the alkyl series from propyl to butyl, highlighting the sensitivity of the target to the size of the C-2 substituent. nih.gov The substitution of the methyl group with larger or more complex moieties, such as phenyl or benzyl groups, can drastically alter the compound's activity and selectivity. nih.gov
| Compound Analogue | Substituent at C-2 | EC₅₀ (µM) |
|---|---|---|
| 4a | Propyl | >10 |
| 4b | Butyl | 0.62 |
| 4c | iso-Butyl | >10 |
| 4d | tert-Butyl | >10 |
| 4e | Phenyl | 0.27 |
| 4f | Benzyl | 1.4 |
| 4g | Phenethyl | 0.31 |
The benzene (B151609) portion of the benzimidazole core, specifically positions 5 and 6, offers another avenue for modulating biological activity. While this compound is unsubstituted at these positions, studies on other benzimidazoles show that introducing substituents here can have a profound impact.
For example, the presence of a nitro group at position 5 is a characteristic feature of the highly potent nitazene (B13437292) class of opioids. wikipedia.org In other contexts, the incorporation of electron-withdrawing groups, such as halogens (e.g., chloro or bromo), at the C-5 or C-6 position has been shown to enhance anticancer or anti-inflammatory activity. nih.govnih.gov Conversely, electron-donating groups can also potentiate activity depending on the specific biological target. nih.gov This highlights that the electronic properties of the benzimidazole core are key determinants of its function, and the absence of substituents at positions 5 and 6 in the parent compound provides a neutral electronic scaffold.
Contribution of Specific Functional Groups to Potency and Selectivity
Bromobenzyl Group : The bromobenzyl moiety at N-1 is critical. The benzyl group itself often increases lipophilicity, which can improve membrane permeability. The bromine atom acts as an electron-withdrawing group via induction, influencing the electronic character of the entire molecule. Halogen substitutions are known to facilitate interactions within binding pockets through halogen bonding and can enhance binding affinity. Studies have shown that compounds with electron-withdrawing groups can exhibit superior antimicrobial activity compared to those with electron-donating groups or unsubstituted derivatives. nih.govresearchgate.net
Methyl Group : The methyl group at C-2 is a small, lipophilic, electron-donating group. Its presence can influence the conformation of the molecule and its fit within a target site. In some cases, the methyl group is essential for activity, while in others, it may be replaced by larger groups to optimize potency. nih.govbiointerfaceresearch.com
Electron-Donating/Withdrawing Groups : The interplay between electron-donating (methyl) and electron-withdrawing (bromo) groups is central to the molecule's SAR. General SAR studies on benzimidazoles reveal that electron-withdrawing groups on attached phenyl rings often lead to better antimicrobial activity. nih.gov For anti-inflammatory activity, the effect is target-dependent; electron-withdrawing groups at the benzimidazole 6-position have been found to reduce activity, whereas a meta-chloro substitution on an N-benzyl aniline (B41778) moiety resulted in potent activity. nih.gov
Development of Predictive Models for Structure-Activity Relationships
To rationalize the complex SAR of benzimidazole derivatives and to guide the design of new, more potent analogues, computational methods are widely employed. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the structural or physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net
For benzimidazole derivatives, multiple QSAR models have been developed to predict activities ranging from antibacterial to anticancer effects. researchgate.netlongdom.orgnih.gov These models typically use a variety of molecular descriptors:
Physicochemical Descriptors : Lipophilicity (logP) is a common descriptor, as it relates to the compound's ability to cross biological membranes. Studies have shown a significant correlation between logP and the antibacterial activity of benzimidazoles. researchgate.net
Electronic Descriptors : Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, as well as electrostatic potentials, are used to quantify the electronic characteristics of the molecules, which are crucial for receptor binding. nih.gov
Topological and Steric Descriptors : These descriptors account for the size, shape, and connectivity of the molecule.
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide even greater insight. acs.orgnih.gov These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. For a series of benzimidazole 5-HT4 receptor antagonists, a CoMFA model revealed that both steric (43.5%) and electrostatic (50.3%) fields were the most relevant descriptors for explaining binding affinity. acs.org Such models can be used to predict the activity of this compound and guide future modifications to enhance its potency and selectivity.
| Descriptor Type | Examples | Relevance to Biological Activity |
|---|---|---|
| Physicochemical | logP, Hydration Energy, Topological Polar Surface Area (TPSA) | Governs absorption, distribution, and membrane transport. researchgate.netijpsr.com |
| Electronic | HOMO/LUMO energies, Dipole Moment, Electrostatic Potential | Determines the nature of electronic interactions with the target (e.g., H-bonds, ionic bonds). nih.govacs.org |
| Steric/Topological | Molecular Weight, Molar Refractivity, Galvez Topological Charge Indices | Defines the size and shape requirements for fitting into the receptor's binding site. acs.orgijpsr.com |
Detailed Analysis of Molecular Targets and Binding Mechanisms
Benzimidazole derivatives are known to interact with a wide array of biological targets, which explains their broad spectrum of pharmacological activities. nih.govnih.gov The specific target of this compound would depend on the therapeutic context, but insights can be gained from studies of its analogues.
Enzymes : Benzimidazoles have been identified as inhibitors of various enzymes. These include lymphocyte-specific kinase (Lck), p38 MAP kinase, and cruzain. nih.govnih.gov Molecular docking studies on cruzain inhibitors revealed that the benzimidazole core can form key interactions within the enzyme's active site. nih.gov
Receptors : Derivatives have been developed as antagonists for receptors like the 5-HT₄ receptor. acs.org Computational modeling of this interaction has detailed the binding mechanism, which involves an ionic interaction between a protonated nitrogen in the ligand and an aspartate residue (Asp3.32), hydrogen bonds with serine (Ser5.43) and asparagine (Asn6.55) residues, and π-stacking interactions between the benzimidazole system and a tyrosine residue (Tyr5.38). acs.org
DNA : The planar benzimidazole ring system can intercalate between DNA base pairs or bind to the minor groove. researchgate.net Molecular docking simulations have shown that some benzimidazole derivatives interact with DNA through π–anion interactions with phosphate (B84403) groups and hydrophobic interactions with nucleotide bases. researchgate.net
Other Proteins : Benzimidazoles are also known to target proteins like the p300 bromodomain, which is involved in gene expression and is a target for cancer therapy. nih.gov
The binding of a benzimidazole ligand like this compound to its target is typically driven by a combination of forces. The aromatic rings (benzimidazole and benzyl) can participate in hydrophobic and π-π stacking interactions. The imidazole (B134444) nitrogens can act as hydrogen bond acceptors, while the N-H group (in tautomeric forms or related structures) can be a hydrogen bond donor. nih.gov The 3-bromo substituent can further stabilize binding through favorable halogen bonds or other electrostatic interactions.
Analysis of Ligand-Receptor Binding Modes
There is currently no publicly available research that specifically elucidates the ligand-receptor binding modes of this compound. Studies involving techniques such as X-ray crystallography, NMR spectroscopy, or computational molecular docking would be necessary to determine how this compound interacts with specific biological targets at a molecular level.
Interaction with Cellular Components (e.g., DNA, Microtubules)
Scientific literature lacks specific studies on the interaction of this compound with cellular components like DNA and microtubules. While some benzimidazole derivatives are known to interact with DNA through intercalation or groove binding, or to affect microtubule dynamics, no such data has been published for this specific compound.
Specificity of Enzyme Active Site Interactions
No information is available regarding the specific interactions of this compound with the active sites of the following enzymes:
Cyclooxygenases (COX)
5-Lipoxygenase (5-LOX)
Lipase
Tyrosinase
Cholinesterase
α-Glucosidase
In the absence of empirical data from enzymatic assays or computational studies, any potential inhibitory or activating effects of this compound on these enzymes remain unknown.
Table 1: Summary of Available Data on the Biological Interactions of this compound
| Interaction Category | Specific Finding for this compound |
| Ligand-Receptor Binding Modes | No data available |
| Interaction with DNA | No data available |
| Interaction with Microtubules | No data available |
| COX Enzyme Interaction | No data available |
| 5-LOX Enzyme Interaction | No data available |
| Lipase Enzyme Interaction | No data available |
| Tyrosinase Enzyme Interaction | No data available |
| Cholinesterase Enzyme Interaction | No data available |
| α-Glucosidase Enzyme Interaction | No data available |
Further research is required to characterize the biological activity profile of this compound and to understand its potential therapeutic applications and mechanisms of action.
Q & A
Q. What experimental approaches validate the role of the bromine substituent in pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
